1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-13-11-16(17-7-4-10-25-17)21-22(13)9-8-19-18(23)20-14-5-3-6-15(12-14)24-2/h3-7,10-12H,8-9H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHNBEARAMBISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC(=CC=C2)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiophene and methoxyphenyl groups. The final step involves the formation of the urea linkage.
Preparation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a promising scaffold for drug development. Its unique structural components allow for the modulation of biological activity by targeting specific enzymes or receptors.
Mechanism of Action:
The mechanism by which this compound acts involves binding to molecular targets, which can modulate enzyme activity or receptor signaling pathways, thereby influencing various physiological processes.
Case Study: Anticancer Activity
In a study focusing on its anticancer properties, the compound demonstrated significant inhibitory effects on cancer cell proliferation. For instance, it exhibited an IC50 value of 16.23 μM against U937 cells, outperforming etoposide (IC50 = 17.94 μM), indicating its potential as an anticancer agent .
Materials Science
The compound's unique molecular structure makes it suitable for applications in the development of organic semiconductors and advanced materials. Its ability to form stable interactions with other molecules can enhance the performance of materials used in electronic devices.
Table 1: Properties for Material Applications
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Moderate |
| Conductivity | Tunable |
Organic Synthesis
As an intermediate in organic synthesis, this compound can facilitate the formation of more complex molecules. Its reactivity allows for various synthetic transformations, including oxidation and substitution reactions.
Synthetic Pathways:
- Oxidation: Leads to the formation of carboxylic acids or ketones.
- Reduction: Can yield amines or alcohols.
- Substitution: Enables the introduction of nitro or halogen groups on aromatic rings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea. For example, derivatives have shown effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 1-(3-methoxyphenyl)-3-(2-(5-methyl...urea | 15 | Staphylococcus aureus, Escherichia coli |
| Chloramphenicol | 20 | Staphylococcus aureus, Escherichia coli |
| Ciprofloxacin | 10 | Staphylococcus aureus, Escherichia coli |
These results suggest that the compound exhibits comparable efficacy to established antibiotics, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
a) 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l)
- Structure : Shares the 3-methoxyphenyl-urea motif but replaces the pyrazole-thiophene system with a thiazole-piperazine-hydrazinyl ketone chain .
- Molecular Weight : 496.3 g/mol (higher than the target compound due to the thiazole and piperazine substituents).
- Key Differences : The thiazole and piperazine groups likely enhance hydrogen bonding and solubility but reduce membrane permeability compared to the pyrazole-thiophene system.
b) 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Structure : Contains a urea bridge, trifluoromethylphenyl group, and pyrazole-thiophene system but differs in substituent positions (thiophen-3-yl vs. thiophen-2-yl) .
- Molecular Weight : 380.4 g/mol (lighter due to fewer substituents).
c) 1-Phenyl-3-(3-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g)
- Structure : Urea core with phenyl and triazole-thioether substituents .
- Synthesis : Uses phenyl isocyanate and triazole derivatives in THF, similar to urea-based syntheses but lacks pyrazole-thiophene systems.
- Key Differences : The triazole ring may confer distinct pharmacokinetic properties, such as metabolic stability.
Heterocyclic Substituent Variations
a) Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (e.g., Compound 54i)
- Structure: Combines pyrido-pyrimidinone with pyrazole and thiophene-piperidine systems .
- Synthesis : Involves SCX cartridge purification, a specialized technique compared to recrystallization methods used for simpler ureas .
- 85–88% for simpler ureas) .
b) Triazine Derivatives with Triazole and Thiourea Groups
a) Lipophilicity and Solubility
- The target compound’s thiophene-pyrazole system increases lipophilicity compared to morpholine- or piperazine-containing analogs (e.g., 11l), which may improve membrane permeability but reduce aqueous solubility .
- The 3-methoxyphenyl group balances electron-donating effects, contrasting with halogenated phenyl groups (e.g., 11a–g in ), which are more electron-withdrawing .
b) Molecular Weight and Complexity
- The target compound’s molecular weight is intermediate: lighter than 11m (602.2 g/mol) but heavier than 11i (466.2 g/mol) . Complexity arises from the pyrazole-thiophene system, which may enhance target engagement but complicate synthesis.
Biological Activity
1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound characterized by its unique structural features, including both thiophene and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure
The compound's IUPAC name is 1-(3-methoxyphenyl)-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea. Its molecular formula is , and it has a molecular weight of approximately 364.45 g/mol. The presence of methoxy, thiophene, and pyrazole moieties contributes to its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds containing pyrazole and thiophene moieties. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT116 | 200 |
| Similar Pyrazole Derivative | A549 | 193.93 |
| Other Analogues | HT-29 | 274.60 |
These findings suggest that the compound may exhibit comparable or superior efficacy against specific cancer types when compared to established chemotherapeutics like 5-fluorouracil .
2. Anti-inflammatory Activity
Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The presence of the pyrazole ring is particularly noted for enhancing anti-inflammatory effects, making it a promising scaffold for developing new anti-inflammatory agents .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Laboratory assays have indicated that related compounds exhibit moderate to strong antibacterial activity, suggesting that this compound could be effective against various pathogens .
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
-
Study on Anti-Cancer Effects :
A study evaluated the cytotoxic effects of a series of pyrazole derivatives on colorectal cancer cells (HCT116). The results indicated that modifications in the side chains significantly affected potency, with some compounds showing IC50 values below 200 µg/mL, indicating strong potential for further development . -
Anti-inflammatory Mechanism Study :
Research focused on the anti-inflammatory mechanisms revealed that certain pyrazole derivatives inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory mediators in vitro.
Q & A
Q. How can the multi-step synthesis of this urea derivative be optimized to improve yield and purity?
The synthesis involves sequential heterocyclic ring formation, alkylation, and urea coupling. Key steps include:
- Cyclization : Optimize reaction time (6–12 hours) and temperature (60–80°C) for pyrazole-thiophene intermediate formation using ethanol or DMF as solvents .
- Alkylation : Use ethyl bromide derivatives under reflux conditions (70–90°C) with a catalytic base like triethylamine to enhance nucleophilic substitution efficiency .
- Urea Coupling : Employ thiophene-2-yl isocyanate in anhydrous dichloromethane with rigorous exclusion of moisture to prevent side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions, especially methoxy (δ 3.7–3.9 ppm) and thiophene protons (δ 6.8–7.2 ppm) .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~428) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- X-ray Crystallography : Resolve crystal structure to confirm urea linkage geometry and intermolecular hydrogen bonding patterns .
Advanced Research Questions
Q. How can computational methods predict this compound’s bioactivity against enzyme targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or cytochrome P450 isoforms. Focus on hydrogen bonds between the urea moiety and catalytic residues (e.g., Lys/Arg) .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous/lipid bilayer environments .
- SAR Analysis : Compare with analogs (e.g., phenyl vs. thiophene substitutions) to identify critical pharmacophores using IC50 data from enzymatic assays .
Q. What strategies resolve contradictions in observed vs. predicted pharmacokinetic properties?
- In Vitro Assays : Measure metabolic stability in liver microsomes (human/rat) to validate CYP3A4-mediated oxidation of the methoxyphenyl group .
- Permeability Studies : Use Caco-2 monolayers or PAMPA to assess intestinal absorption. If logP >3.5 (predicted), consider PEGylation to enhance solubility .
- Contradiction Resolution : If in vivo half-life deviates from predictions, analyze metabolite profiles via LC-MS/MS to identify unaccounted phase II conjugates .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?
- Core Modifications : Replace the 5-methyl group on pyrazole with halogens (Cl/F) to evaluate steric/electronic effects on target affinity .
- Linker Optimization : Test ethyl vs. propyl spacers between pyrazole and urea to balance rigidity and conformational flexibility .
- Bioisosteric Replacement : Substitute thiophene with furan or benzothiophene and compare IC50 values in kinase inhibition assays .
Mechanistic and Methodological Questions
Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cell lines?
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays in MDA-MB-231 or A549 cells .
- Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment and validate via qPCR .
- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to suspected targets like HSP90 .
Q. How should researchers address solubility challenges in in vivo studies?
- Formulation Strategies : Use nanoemulsions (e.g., TPGS-based) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate or ester groups at the urea nitrogen for pH-sensitive release in target tissues .
Data Interpretation and Reproducibility
Q. How can discrepancies in enzymatic inhibition data across labs be reconciled?
- Standardized Protocols : Adopt uniform assay conditions (e.g., 10% DMSO, 37°C, pH 7.4) and positive controls (e.g., staurosporine for kinases) .
- Batch Analysis : Compare multiple synthetic batches via HPLC to rule out impurity-driven artifacts .
- Collaborative Validation : Share compound samples with independent labs for blinded IC50 determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
